molecular formula C13H15NO4 B13342913 Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13342913
M. Wt: 249.26 g/mol
InChI Key: UAHZAYPKGPPALD-AVPPRXQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenyl group, and a carboxylic acid functional group

Chemical Reactions Analysis

Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction can reduce ketones to alcohols or other functional groups. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction can replace one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Rel-(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(3R,4S,5R)-4-(4-methoxyphenyl)-5-methyl-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-7-10(11(13(16)17)12(15)14-7)8-3-5-9(18-2)6-4-8/h3-7,10-11H,1-2H3,(H,14,15)(H,16,17)/t7-,10-,11-/m1/s1

InChI Key

UAHZAYPKGPPALD-AVPPRXQKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1C(C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)OC

Origin of Product

United States

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